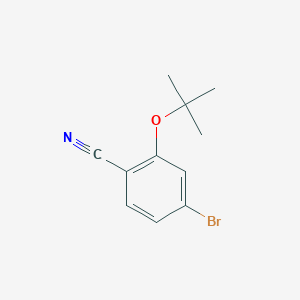
Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a tert-butoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- can be achieved through several methods. One common approach involves the bromination of 2-(1,1-dimethylethoxy)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
InChI-Schlüssel |
DEUDSHKZCLMFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
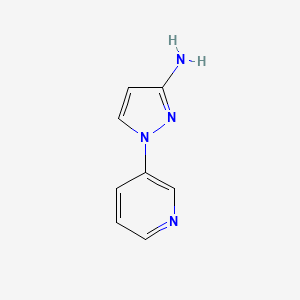
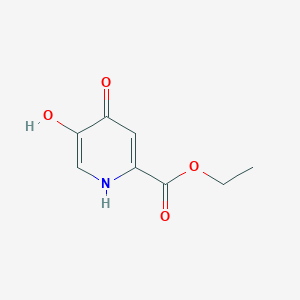
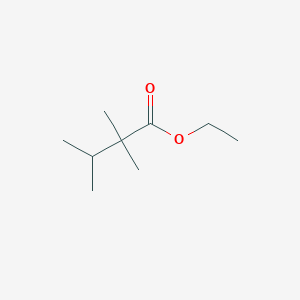
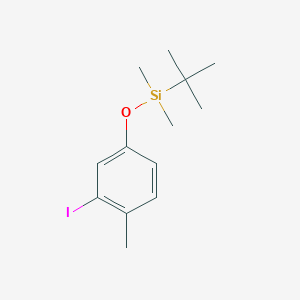
![4-Isopropyldibenzo[b,d]furan](/img/structure/B8742087.png)
![1-[(4-Phenylphenyl)methyl]piperazine](/img/structure/B8742094.png)
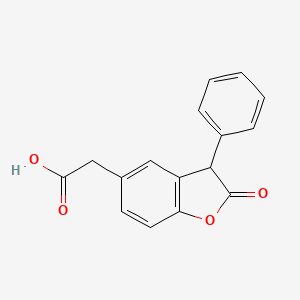
![Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester](/img/structure/B8742128.png)
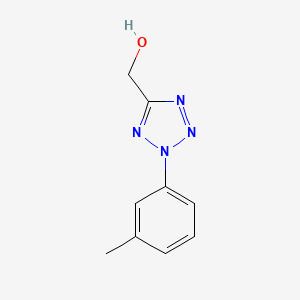
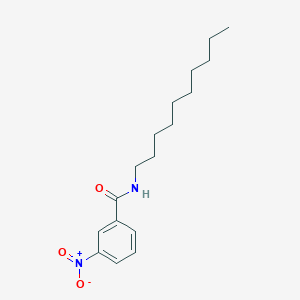
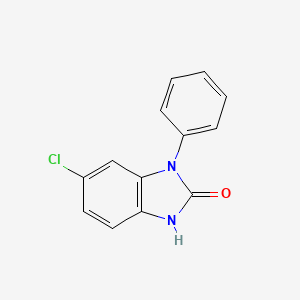
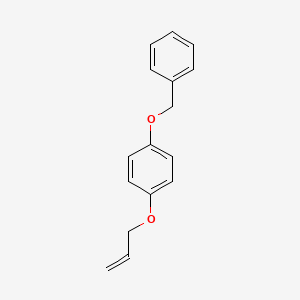
![2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8742179.png)

